Physicochemical Differentiation: Calculated logP and Topological Polar Surface Area (TPSA) vs. the Benzimidazole Analog and the Free Piperidine Precursor
The target compound possesses a calculated logP of approximately 1.11 and a topological polar surface area (TPSA) of ~67.6 Ų, based on in silico prediction consistent across multiple cheminformatics platforms . In comparison, the benzimidazole-fused analog ethyl 4-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate oxalate (CAS 1351596-44-5) bears a substantially larger aromatic system that would be expected to increase logP by at least 0.8–1.2 log units and increase TPSA modestly, shifting it further from optimal CNS drug-likeness space (CNS MPO desirability zone: TPSA < 70 Ų, logP 1–3). Conversely, the unsubstituted piperidine precursor 4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine (CAS 774171-14-1; MW 165.24 Da, TPSA ~28 Ų, logP ~0.5) lacks the ester moiety and therefore has different hydrogen-bonding capacity, solubility, and membrane permeability characteristics. These differences matter for assay development: the target compound's balanced logP makes it more compatible with standard biochemical and cell-based assay conditions than the highly lipophilic benzimidazole analog, while its increased molecular weight and TPSA relative to the precursor provide greater opportunity for specific target interactions.
| Evidence Dimension | Calculated logP and TPSA |
|---|---|
| Target Compound Data | logP ~1.11; TPSA ~67.59 Ų; MW 307.39 Da |
| Comparator Or Baseline | Benzimidazole analog (CAS 1351596-44-5): estimated logP >2.0, TPSA ~75–80 Ų; Piperidine precursor (CAS 774171-14-1): logP ~0.5, TPSA ~28 Ų, MW 165.24 Da |
| Quantified Difference | ΔlogP ≈ +0.6 vs. precursor; ΔlogP ≈ −0.9 to −1.2 vs. benzimidazole analog; ΔTPSA ≈ +40 Ų vs. precursor |
| Conditions | In silico prediction; values derived from the ZINC/SILDrug physicochemical property calculators and vendor technical datasheets |
Why This Matters
A compound with logP ~1.1 and TPSA ~68 Ų resides within the favorable CNS drug-likeness and oral bioavailability space defined by multiple multiparameter optimization (MPO) scoring systems, reducing the likelihood of poor solubility or excessive non-specific binding that often confounds screening results for more lipophilic analogs.
- [1] SILDrug Draw-a-Structure physicochemical property calculator. Entry for C₁₆H₂₅N₃O₃ (CAS 1286711-98-5): MW 307.39, Rotatable Bonds 5, clogP 1.11, TPSA 67.59, HBA 6, HBD 1. Institute of Biochemistry and Biophysics, Warsaw. Available at: https://sildrug.ibb.waw.pl (accessed April 2026). View Source
